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Compound of Interest

Compound Name: alpha-D-Psicopyranose

Cat. No.: B12662786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the enzyme kinetics of

alpha-D-Psicopyranose, a low-calorie rare sugar with significant potential in the food and

pharmaceutical industries. This document outlines the key enzymes interacting with alpha-D-
Psicopyranose, detailed protocols for kinetic assays, and the known signaling pathways

affected by this molecule.

Introduction
alpha-D-Psicopyranose, also known as D-allulose, is a C-3 epimer of D-fructose.[1] Its low

caloric value and physiological benefits, such as anti-hyperglycemic and anti-hyperlipidemic

effects, have made it a subject of intense research. Understanding the enzymatic interactions

of alpha-D-Psicopyranose is crucial for its application as a functional food ingredient and for

the development of novel therapeutics. The primary enzymes involved in the metabolism and

production of D-psicose are D-psicose 3-epimerase and D-tagatose 3-epimerase.

Key Enzymes Interacting with alpha-D-
Psicopyranose
The study of enzyme kinetics with alpha-D-Psicopyranose primarily focuses on two key

enzymes:
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D-Psicose 3-Epimerase (DPEase) (EC 5.1.3.30): This enzyme catalyzes the reversible

epimerization of D-fructose to D-psicose at the C-3 position.[1][2] It is highly specific for D-

psicose.[2][3]

D-Tagatose 3-Epimerase (DTEase) (EC 5.1.3.31): While its primary activity is the

epimerization of D-tagatose to D-sorbose, DTEase from various sources can also catalyze

the interconversion of D-fructose and D-psicose.[4][5]

Quantitative Data on Enzyme Kinetics
The following tables summarize the kinetic parameters and optimal conditions for D-Psicose 3-

Epimerase and D-Tagatose 3-Epimerase from various microbial sources.

Table 1: Kinetic Parameters of D-Psicose 3-Epimerase (DPEase)

Enzyme
Source

Substrate Km (mM) kcat (min-1)
kcat/Km
(mM-1 min-
1)

Reference

Agrobacteriu

m

tumefaciens

D-Psicose 29 17,000 586 [6]

Agrobacteriu

m

tumefaciens

D-Fructose 140 11,000 78.6 [6]

Agrobacteriu

m fabrum
D-Psicose - 2381 - [2]

Christensenel

la minuta
D-Allulose - - 45 [7]

Table 2: Optimal Conditions for D-Psicose 3-Epimerase (DPEase) Activity
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Enzyme
Source

Optimal pH
Optimal
Temperature
(°C)

Metal Ion
Requirement

Reference

Agrobacterium

tumefaciens
8.0 50 Mn2+ [6]

Bacillus sp.

KCTC 13219
6.0 60 Mn2+ [1]

Clostridium

scindens
- - Mn2+ [3]

Clostridium

cellulolyticum
- - Co2+ [3]

Table 3: Kinetic Parameters of D-Tagatose 3-Epimerase (DTEase)

Enzyme Source Substrate
Specific Activity
(U/mg)

Reference

Caballeronia fortuita D-Allulose 450 ± 2.7 [5]

Caballeronia fortuita D-Fructose 270 ± 1.5 [5]

Caballeronia fortuita D-Tagatose 801 ± 2.3 [5]

Pseudomonas cichorii D-Psicose
Lower efficiency than

D-tagatose
[4]

Table 4: Optimal Conditions for D-Tagatose 3-Epimerase (DTEase) Activity
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Enzyme
Source

Optimal pH
Optimal
Temperature
(°C)

Metal Ion
Requirement

Reference

Rhodobacter

sphaeroides
9.0 40 Mn2+ [8]

Caballeronia

fortuita
7.5 65 Co2+ [5]

Pseudomonas

cichorii
7.0 - 9.0 60 - [4]

Experimental Protocols
Protocol 1: Standard Enzyme Assay for D-Psicose 3-
Epimerase (DPEase)
This protocol is adapted from studies on Agrobacterium tumefaciens DPEase.[9]

Materials:

Purified D-Psicose 3-Epimerase

D-Fructose or D-Psicose substrate solution (e.g., 20 mM in buffer)

Reaction Buffer: 50 mM EPPS buffer, pH 8.0

Cofactor Solution: 1 mM MnCl2

Stopping Solution: 200 mM HCl

High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar

analysis (e.g., Aminex HPX-87C).

Procedure:

Enzyme Preparation: Incubate the purified DPEase with 1 mM MnCl2 at 20°C for 4 hours.

Subsequently, dialyze against 50 mM EPPS buffer (pH 8.0) overnight at 4°C to remove
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unbound Mn2+.[9]

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube by combining 500 µL

of the substrate solution with the reaction buffer to a final volume of 950 µL.

Pre-incubation: Pre-incubate the reaction mixture at 50°C for 5 minutes.

Initiation of Reaction: Initiate the reaction by adding 50 µL of the prepared enzyme solution

(e.g., to a final concentration of 0.21 U/mL).[9]

Incubation: Incubate the reaction mixture at 50°C for 10 minutes.

Termination of Reaction: Stop the reaction by adding the stopping solution (HCl) to a final

concentration of 200 mM.[9] Alternatively, the reaction can be stopped by boiling for 10

minutes.[1]

Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. Analyze the

supernatant using HPLC to quantify the amount of D-psicose produced or D-fructose

consumed.

Calculation of Enzyme Activity: One unit of DPEase activity is defined as the amount of

enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.

Protocol 2: Standard Enzyme Assay for D-Tagatose 3-
Epimerase (DTEase)
This protocol is a general procedure based on studies of DTEase from various sources.[7]

Materials:

Purified D-Tagatose 3-Epimerase

D-Fructose or D-Tagatose substrate solution (e.g., 50 g/L in buffer)

Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.5

Cofactor Solution: 1 mM CoCl2 or MnCl2 (depending on the specific enzyme)
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Stopping Solution: Boiling water bath or acid solution

HPLC system for sugar analysis.

Procedure:

Reaction Setup: In a final volume of 1 mL, combine the reaction buffer, substrate solution,

and cofactor solution.

Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 65°C for

Caballeronia fortuita DTEase) for 5 minutes.

Initiation of Reaction: Add a known amount of purified DTEase (e.g., 0.5 µM) to initiate the

reaction.[7]

Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal

temperature.

Termination of Reaction: Terminate the reaction by placing the reaction tube in a boiling

water bath for 10 minutes.

Analysis: After centrifugation to remove any precipitate, analyze the supernatant by HPLC to

quantify the product (e.g., D-psicose or D-sorbose).

Calculation of Enzyme Activity: One unit of enzyme activity is defined as the amount of

enzyme that catalyzes the formation of 1 µmol of product per minute under the specified

assay conditions.[7]

Signaling Pathways and Experimental Workflows
D-Psicose Regulation of Lipid Metabolism
D-psicose has been shown to regulate lipid metabolism, thereby exhibiting anti-obesity effects.

It achieves this by modulating the expression of key genes involved in lipogenesis and fatty

acid oxidation.[10][11]
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Caption: D-Psicose regulation of lipid metabolism pathways.

Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an

enzyme that interacts with alpha-D-Psicopyranose.
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Caption: Workflow for enzyme kinetic analysis.

Conclusion
The study of enzyme kinetics with alpha-D-Psicopyranose is essential for harnessing its full

potential in various applications. The protocols and data presented here provide a solid

foundation for researchers to investigate the interactions of this rare sugar with key enzymes.

Further research may focus on discovering and engineering novel enzymes with improved

efficiency and stability for the production of alpha-D-Psicopyranose, as well as elucidating its

broader metabolic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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